Cas no 3517-61-1 (4,6-Dihydroxyquinoline)

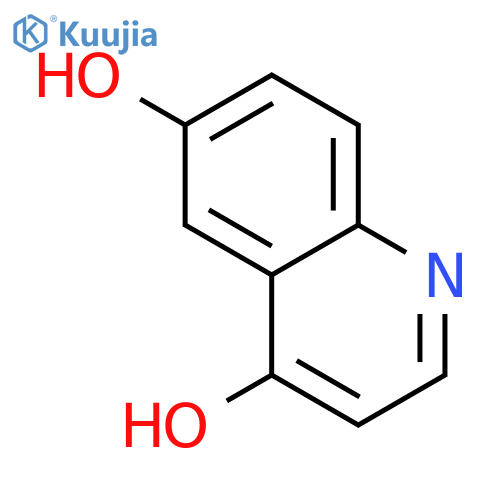

4,6-Dihydroxyquinoline structure

商品名:4,6-Dihydroxyquinoline

4,6-Dihydroxyquinoline 化学的及び物理的性質

名前と識別子

-

- 4,6-Dihydroxyquinoline

- 4,6-Quinolinediol

- 6-hydroxy-1H-quinolin-4-one

- 4,6-Chinolindiol

- 4,6-Dihydroxychinolin

- 4,6-Dihydroxyquinolin

- Chinolin-4,6-diol

- Quinoline-4,6-diol

- SB67465

- AC-9587

- BS-16649

- DTXSID20331520

- 6-Oxidanyl-1H-quinolin-4-one

- 6ZF8DP2DQZ

- CS-0155720

- FT-0716473

- CHEBI:28799

- Q27103902

- SCHEMBL14242737

- AKOS006330120

- C05639

- D82261

- 3517-61-1

- MFCD09261119

- SCHEMBL1332713

- DB-028668

- DTXCID70282614

-

- MDL: MFCD09261119

- インチ: InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12)

- InChIKey: XFALURCRIGINGT-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1O)C(=O)C=CN2

計算された属性

- せいみつぶんしりょう: 161.04800

- どういたいしつりょう: 161.048

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 49.3A^2

じっけんとくせい

- 密度みつど: 1.418

- ふってん: 361.6°Cat760mmHg

- フラッシュポイント: 172.5°C

- 屈折率: 1.639

- PSA: 53.35000

- LogP: 1.64600

4,6-Dihydroxyquinoline セキュリティ情報

4,6-Dihydroxyquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,6-Dihydroxyquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT111-1g |

4,6-Dihydroxyquinoline |

3517-61-1 | 97+% | 1g |

378.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT111-200mg |

4,6-Dihydroxyquinoline |

3517-61-1 | 97+% | 200mg |

108.0CNY | 2021-07-10 | |

| Chemenu | CM128357-1g |

quinoline-4,6-diol |

3517-61-1 | 95% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51525-5g |

4,6-Dihydroxyquinoline |

3517-61-1 | 97% | 5g |

¥1008.0 | 2022-04-26 | |

| Chemenu | CM128357-1g |

quinoline-4,6-diol |

3517-61-1 | 95% | 1g |

$310 | 2021-08-05 | |

| Alichem | A189000036-10g |

4,6-Dihydroxyquinoline |

3517-61-1 | 98% | 10g |

$1792.14 | 2023-09-02 | |

| ChemScence | CS-0155720-5g |

4,6-Dihydroxyquinoline |

3517-61-1 | 5g |

$216.0 | 2022-04-27 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51525-1g |

4,6-Dihydroxyquinoline |

3517-61-1 | 97% | 1g |

¥348.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51525-250mg |

4,6-Dihydroxyquinoline |

3517-61-1 | 97% | 250mg |

¥139.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT111-100mg |

4,6-Dihydroxyquinoline |

3517-61-1 | 97+% | 100mg |

89CNY | 2021-05-07 |

4,6-Dihydroxyquinoline 関連文献

-

Ai-hua Zhang,Hui Sun,Wen-jun Sun,Guo-zheng Jiao,Xi-jun Wang Anal. Methods 2013 5 5294

-

Diego García-Gómez,Thomas Gaisl,Lukas Bregy,Pablo Martínez-Lozano Sinues,Malcolm Kohler,Renato Zenobi Chem. Commun. 2016 52 8526

-

Xiu-hong Wu,Chuang Zhao,Ai-hua Zhang,Jin-qi Zhang,Xu Wang,Xiao-lan Sun,Ze Sun,Xi-jun Wang RSC Adv. 2018 8 19238

-

Hui Sun,Xue-na Li,Ai-hua Zhang,Kun-ming Zhang,Guang-li Yan,Ying Han,Fang-fang Wu,Xi-jun Wang RSC Adv. 2019 9 11420

-

Lihui Men,Zifeng Pi,Yuan Zhou,Yuanyuan Liu,Mengying Wei,Fengrui Song,Zhongying Liu RSC Adv. 2017 7 16494

3517-61-1 (4,6-Dihydroxyquinoline) 関連製品

- 580-20-1(7-Hydroxyquinoline)

- 2380-86-1(1H-indol-6-ol)

- 611-36-9(quinolin-4-ol)

- 52602-39-8(4-Hydroxy Carbazole)

- 86-79-3(2-Hydroxycarbazole)

- 580-16-5(quinolin-6-ol)

- 2380-94-1(4-Hydroxyindole)

- 33155-90-7(5-Hydroxy-4-azaphenanthrene)

- 578-67-6(5-Hydroxyquinoline)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3517-61-1)4,6-Dihydroxyquinoline

清らかである:99%/99%

はかる:5g/25g

価格 ($):200.0/700.0